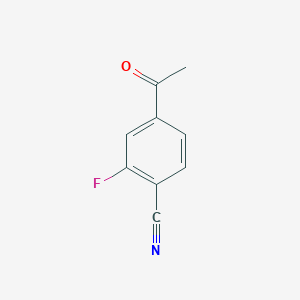

4-Acetyl-2-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNHQAOIXWUFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626042 | |

| Record name | 4-Acetyl-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214760-18-6 | |

| Record name | 4-Acetyl-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetyl-2-fluorobenzonitrile: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-fluorobenzonitrile is a substituted aromatic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique trifunctional molecular architecture—featuring a nitrile, a ketone, and a fluorine atom on a benzene ring—offers a versatile platform for constructing elaborate molecular frameworks. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies such as PARP and FGFR inhibitors.

Part 1: Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow powder.[1] The presence of the electron-withdrawing cyano and acetyl groups, combined with the electronegative fluorine atom, significantly influences the electronic nature of the aromatic ring, making it a valuable synthon in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 214760-18-6 | [1][2] |

| Molecular Formula | C₉H₆FNO | [2][3] |

| Molecular Weight | 163.15 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Sealed in a dry, room temperature environment | [2] |

| InChI Key | JWNHQAOIXWUFMG-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)C1=CC(=C(C=C1)C#N)F | [3] |

Part 2: Synthesis and Manufacturing

A robust and scalable synthetic route is paramount for the widespread application of a key building block. While a definitive, publicly available synthesis for this compound is not extensively documented, a plausible and industrially viable pathway can be constructed based on established organic chemistry principles, primarily involving a Friedel-Crafts acylation reaction.

A likely precursor for this synthesis is 4-bromo-2-fluorobenzonitrile.[4][5] This starting material can be synthesized from 2-fluoroaniline in a multi-step process.[4] The subsequent conversion to this compound would likely involve an organometallic intermediate followed by acylation.

A more direct and common approach for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation .[6][7] In this proposed synthesis, 2-fluorobenzonitrile would be the starting material.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Protocol for Proposed Synthesis:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a suitable reaction vessel is charged with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, non-protic solvent like dichloromethane or 1,2-dichloroethane.

-

Acylium Ion Formation: Acetyl chloride is added dropwise to the cooled suspension of the Lewis acid. This in situ reaction generates the electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: 2-Fluorobenzonitrile is then slowly introduced to the reaction mixture. The fluorine atom is an ortho-, para-director; however, due to steric hindrance at the ortho position, the acylation is expected to predominantly occur at the para position.

-

Reaction Monitoring and Quenching: The reaction is monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is carefully quenched by pouring it over ice and water to hydrolyze the aluminum chloride complex.

-

Workup and Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield high-purity this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive. The presence of water would deactivate the catalyst and hinder the reaction.[8]

-

Stoichiometric Amount of Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[7]

-

Control of Reaction Temperature: The reaction is typically performed at low temperatures to control the rate of reaction and minimize the formation of side products.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the fluoro, acetyl, and cyano groups makes this compound a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent in many drug candidates.

Key Intermediate in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9][10] Olaparib is a first-in-class PARP inhibitor, and its analogues often utilize fluorinated benzonitrile derivatives in their synthesis.[11][12] The cyano group can be a precursor to a phthalazinone ring, a common scaffold in many PARP inhibitors.

Sources

- 1. CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro- [cymitquimica.com]

- 2. This compound | 214760-18-6 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C9H6FNO) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-Acetyl-2-fluorobenzonitrile: Pathways and Protocols for Drug Development Professionals

Introduction: The Significance of 4-Acetyl-2-fluorobenzonitrile in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique trifunctional nature, featuring a cyano group, a fluorine atom, and an acetyl moiety, provides medicinal chemists with a versatile scaffold for the development of novel therapeutics. The strategic placement of these functional groups allows for selective modifications and the introduction of diverse pharmacophores, making it a valuable intermediate in the synthesis of enzyme inhibitors, receptor modulators, and other complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in the field of drug development.

Primary Synthetic Pathway: Friedel-Crafts Acylation of 2-Fluorobenzonitrile

The most direct and industrially scalable approach to this compound is the Friedel-Crafts acylation of 2-fluorobenzonitrile. This classic electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.[1][2][3] The fluorine atom at the 2-position and the cyano group at the 1-position are both electron-withdrawing groups, which can deactivate the aromatic ring towards electrophilic attack. However, the fluorine atom is also an ortho-, para-director, guiding the incoming electrophile to the desired 4-position, which is sterically less hindered than the ortho-position.[4]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acylating agent (acetyl chloride or acetic anhydride) is activated. The Lewis acid coordinates to the halogen of the acyl halide, facilitating the departure of the halide and the formation of the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich π-system of the 2-fluorobenzonitrile ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the Lewis acid-halide complex restores the aromaticity of the ring and yields the final product, this compound.[5]

Caption: Workflow for the Friedel-Crafts Acylation of 2-Fluorobenzonitrile.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Fluorobenzonitrile

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

In a separate flask, dissolve 2-fluorobenzonitrile (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 2-fluorobenzonitrile solution dropwise to the reaction mixture, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

| Parameter | Value |

| Starting Material | 2-Fluorobenzonitrile |

| Reagents | Acetyl chloride, Anhydrous AlCl₃ |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 75-85% |

Alternative Synthetic Pathway: From 4-Bromo-2-fluorobenzonitrile

An alternative and highly effective strategy for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction starting from 4-bromo-2-fluorobenzonitrile. This precursor is a commercially available or readily synthesized intermediate.[6][7] This approach offers the advantage of milder reaction conditions compared to the classical Friedel-Crafts acylation and can be more tolerant of other functional groups.

Synthetic Strategy

This pathway typically involves a Stille coupling or a similar organometallic cross-coupling reaction. 4-Bromo-2-fluorobenzonitrile is reacted with an acetyl-tin reagent, such as tributyl(1-ethoxyvinyl)tin, in the presence of a palladium catalyst. The initial product is an enol ether, which is then hydrolyzed under acidic conditions to yield the desired ketone.

Caption: Alternative synthesis of this compound via Stille coupling.

Experimental Protocol: Stille Coupling and Hydrolysis

Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Tributyl(1-ethoxyvinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Hydrochloric acid (2M)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of potassium fluoride (KF)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Stille Coupling

-

To a solution of 4-bromo-2-fluorobenzonitrile (1.0 equivalent) in anhydrous toluene (10 mL) in a flame-dried flask under a nitrogen atmosphere, add tributyl(1-ethoxyvinyl)tin (1.2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude enol ether can be used in the next step without further purification.

Step 2: Hydrolysis

-

Dissolve the crude enol ether from the previous step in a mixture of tetrahydrofuran and 2M hydrochloric acid (1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford pure this compound.

| Parameter | Value |

| Starting Material | 4-Bromo-2-fluorobenzonitrile |

| Key Reagents | Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄ |

| Solvent | Toluene, THF |

| Reaction Temperature | Reflux, Room Temperature |

| Typical Yield | 70-80% (over two steps) |

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound is a critical process for the advancement of numerous drug discovery programs. Both the direct Friedel-Crafts acylation of 2-fluorobenzonitrile and the palladium-catalyzed cross-coupling from 4-bromo-2-fluorobenzonitrile offer viable and efficient routes to this valuable intermediate. The choice of synthetic pathway will often depend on factors such as the scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in more complex derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and efficiently produce this compound, thereby accelerating the discovery of new and life-saving medicines.

References

-

Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4-Acetyl-2-fluorobenzonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-fluorobenzonitrile is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive acetyl group, a cyano moiety, and a strategically positioned fluorine atom, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex molecular scaffolds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, properties highly sought after in modern drug design. This guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 214760-18-6, is an organic compound characterized by a benzonitrile core functionalized with an acetyl group and a fluorine atom.[1]

Molecular Formula: C₉H₆FNO[2]

Molecular Weight: 163.15 g/mol [2]

The structure consists of a benzene ring substituted with a cyano group (-C≡N), a fluorine atom at the ortho-position (C2), and an acetyl group (-COCH₃) at the para-position (C4) relative to the cyano group.[1] This substitution pattern imparts a moderate polarity to the molecule, rendering it soluble in a variety of organic solvents.[1] Typically, it is a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 214760-18-6 | [1] |

| Molecular Formula | C₉H₆FNO | [2] |

| Molecular Weight | 163.15 g/mol | [2] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Purity | Typically ≥96% | [3] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Structural Visualization

The 2D and 3D structures of this compound are crucial for understanding its reactivity and interactions in a biological context.

Caption: 2D molecular structure of this compound.

Synthesis and Manufacturing

A patent for the synthesis of the related isomer, 4-acetyl-3-fluorobenzonitrile, details a palladium-catalyzed cyanation of 1-(4-bromo-2-fluorophenyl)ethanone.[4] This suggests that a similar strategy could be employed for the synthesis of this compound, likely starting from 4-bromo-2-fluorobenzonitrile.

Proposed Synthetic Protocol

This protocol is based on analogous palladium-catalyzed cyanation reactions.

Reaction:

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluoroacetophenone (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

-

Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would deactivate it.

-

Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle of the palladium catalyst.

-

Zinc Cyanide: A common and effective cyanide source in palladium-catalyzed cyanation reactions.

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust catalyst for cross-coupling reactions, including cyanation of aryl halides.

-

Filtration through Celite: Effectively removes the solid palladium catalyst from the reaction mixture.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While detailed peer-reviewed spectra for this specific compound are not widely published, data from commercial suppliers and analogous compounds provide expected characteristic signals.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), Acetyl protons (singlet, ~2.6 ppm) |

| ¹³C NMR | Carbonyl carbon (~195 ppm), Cyano carbon (~115 ppm), Aromatic carbons (multiple signals, with C-F and C-CN couplings) |

| IR (Infrared) | C≡N stretch (~2230 cm⁻¹), C=O stretch (~1690 cm⁻¹), C-F stretch (~1250 cm⁻¹) |

| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z 163, fragmentation patterns corresponding to the loss of CH₃, CO, and HCN |

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of pharmacologically active molecules. The cyano group can be converted to various nitrogen-containing heterocycles, the acetyl group allows for a range of condensation and substitution reactions, and the fluorine atom can enhance the drug-like properties of the final compound.

Role as a Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a heterocyclic core. The benzonitrile moiety of this compound can serve as a precursor to such cores. For instance, the cyano group can be reacted with various nucleophiles to construct pyrimidine, quinazoline, or other heterocyclic systems that are prevalent in kinase inhibitor scaffolds.[5][6]

Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:

Caption: Proposed workflow for synthesizing kinase inhibitors from this compound.

While a direct example of a marketed drug synthesized from this compound is not publicly documented, numerous patents describe the use of structurally similar fluorinated benzonitriles in the synthesis of kinase inhibitors. For example, U.S. Patent US9593098B2 describes aminopyrimidine derivatives as kinase inhibitors, a class of compounds that could potentially be synthesized from precursors like this compound.[5]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statement: H302: Harmful if swallowed[2]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.[2]

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its unique combination of functional groups, coupled with the beneficial effects of fluorination, makes it an attractive starting material for the development of novel drug candidates, especially in the area of kinase inhibitors. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and potential applications, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is likely to yield new and potent therapeutic agents.

References

- Suzhou Mingrui Pharmaceutical Technology Co., Ltd.; Xu Xuenong. CN111517985A, 2020.

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles. ()

- Google Patents.

- Google Patents. US10464905B2 - Compounds useful as kinase inhibitors. ()

- Kumbhar, A. S. et al.

-

MDPI. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. ([Link])

-

MDPI. Synthesis of biologically active compounds derived from natural products. ([Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile. ([Link])

- The Royal Society of Chemistry.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. ([Link])

-

University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. ([Link])

-

Aribo Biotechnology. CAS: 214760-18-6 Name: Benzonitrile, 4-acetyl-2-fluoro- (9CI). ([Link])

-

ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. ([Link])

-

ResearchGate. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. ([Link])

-

ResearchGate. EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 214760-18-6 [sigmaaldrich.com]

- 3. labshake.com [labshake.com]

- 4. 4-acetyl-3-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 6. US10464905B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Spectral Characteristics of 4-Acetyl-2-fluorobenzonitrile

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide detailed insights into the molecular architecture, functional groups, and connectivity of atoms. For a molecule like 4-Acetyl-2-fluorobenzonitrile, which possesses a unique substitution pattern on a benzene ring, each spectroscopic method offers a distinct yet complementary piece of the structural puzzle. The interplay of the electron-withdrawing acetyl and nitrile groups, combined with the inductive and mesomeric effects of the fluorine atom, results in a characteristic spectral fingerprint.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Data Interpretation through Comparative Analysis:

To predict the chemical shifts and coupling patterns for this compound, we will analyze the spectra of 4-acetylbenzonitrile and 2-fluorobenzonitrile.

| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |

| 4-Acetylbenzonitrile | Two doublets, typically around 7.7-8.1 ppm[1] | A singlet around 2.6 ppm[1] |

| 2-Fluorobenzonitrile | A multiplet in the range of 7.2-7.7 ppm[2] | N/A |

| This compound (Predicted) | Three distinct signals in the aromatic region (approx. 7.5-8.2 ppm) | A singlet around 2.6 ppm |

In this compound, the aromatic region will be more complex. The proton ortho to the fluorine (H-3) will be a doublet of doublets due to coupling with H-5 and the fluorine atom. The proton ortho to the acetyl group (H-5) will also be a doublet of doublets, coupling to H-3 and H-6. The proton ortho to the nitrile group (H-6) will likely be a doublet, coupling to H-5. The acetyl methyl protons will appear as a singlet, similar to 4-acetylbenzonitrile.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the aromatic carbons, the carbonyl carbon, the nitrile carbon, and the methyl carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

Data Interpretation through Comparative Analysis:

| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Nitrile Carbon (ppm) | Methyl Carbon (ppm) |

| 4-Acetylbenzonitrile | ~128-138 | ~196 | ~118 | ~27 |

| 2-Fluorobenzonitrile | ~112-163 (with C-F coupling)[3][4] | N/A | ~115 (with C-F coupling)[3] | N/A |

| This compound (Predicted) | ~110-165 (with C-F coupling) | ~195 | ~116 (with C-F coupling) | ~27 |

The presence of the fluorine atom will introduce carbon-fluorine (C-F) coupling, which will be observable for the carbon directly attached to the fluorine (C-2) and for the adjacent carbons (C-1 and C-3). The C-F coupling constants are a key diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the combined electronic effects of all three substituents.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile, carbonyl, and aromatic functionalities.

Experimental Protocol for FTIR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: The instrument software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Data Interpretation through Comparative Analysis:

| Functional Group | 4-Acetylbenzonitrile (cm⁻¹) | 2-Fluorobenzonitrile (cm⁻¹) | This compound (Predicted) (cm⁻¹) |

| C≡N stretch | ~2230[5] | ~2230 | ~2230 |

| C=O stretch | ~1685 | N/A | ~1690 |

| Aromatic C=C stretch | ~1600, ~1500, ~1400 | ~1600, ~1500, ~1400 | ~1600, ~1500, ~1400 |

| C-F stretch | N/A | ~1250 | ~1250 |

| Aromatic C-H stretch | >3000 | >3000 | >3000 |

The nitrile (C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band around 2230 cm⁻¹. The carbonyl (C=O) stretch of the acetyl group will be a strong, sharp band around 1690 cm⁻¹. The presence of the electron-withdrawing fluorine and nitrile groups may slightly shift this frequency. The aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-F stretch is expected around 1250 cm⁻¹.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Data Interpretation and Predicted Fragmentation:

The molecular ion peak (M⁺) for this compound (C₉H₆FNO) is expected at an m/z of 163. Key fragmentation pathways are predicted based on the fragmentation of related compounds:

-

Loss of a methyl radical (•CH₃): A significant fragment at m/z 148 [M-15]⁺ is expected due to the cleavage of the acetyl methyl group. This is a common fragmentation for methyl ketones.

-

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting acylium ion can lose CO to give a fragment at m/z 120.

-

Loss of an acetyl radical (•COCH₃): A fragment at m/z 120 [M-43]⁺ may be observed due to the loss of the entire acetyl group.

-

Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide from the molecular ion may also be present.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging a comparative approach with structurally similar molecules, we have established a robust framework for the interpretation of its key spectral features. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this compound in their synthetic and analytical endeavors. The principles of spectral interpretation discussed herein are broadly applicable to a wide range of substituted aromatic compounds.

References

-

SpectraBase. (n.d.). p-Acetylbenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluorobenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). o-FLUOROBENZONITRILE. Retrieved from [Link]

Sources

reactivity of the cyano group in 4-Acetyl-2-fluorobenzonitrile

An In-depth Technical Guide to the Reactivity of the Cyano Group in 4-Acetyl-2-fluorobenzonitrile

Introduction

This compound is a trifunctional aromatic compound that serves as a highly versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a benzonitrile core substituted with an acetyl group and a fluorine atom, presents a unique electronic landscape that dictates the reactivity of each functional group. This guide provides an in-depth technical analysis focused specifically on the chemistry of the cyano (nitrile) group. We will explore the underlying electronic effects that govern its reactivity and detail its transformation into other valuable chemical moieties, including carboxylic acids, primary amines, and tetrazoles. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this valuable building block.

The Electronic Landscape: How Substituents Modulate Cyano Group Reactivity

The reactivity of the nitrile group in this compound is not considered in isolation. It is profoundly influenced by the electronic properties of the acetyl and fluoro substituents on the aromatic ring. The carbon atom of the cyano group is inherently electrophilic due to the polarization of the C≡N triple bond.[3] This electrophilicity is significantly enhanced in this specific molecule.

-

Fluorine (ortho-position): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the entire benzene ring, including the carbon atom attached to the cyano group, making the nitrile carbon more susceptible to nucleophilic attack.

-

Acetyl Group (para-position): The acetyl group is a classic electron-withdrawing group, operating through both a negative inductive effect (-I) and a potent negative resonance (mesomeric) effect (-M). The resonance effect delocalizes the π-electrons of the ring onto the carbonyl oxygen, further depleting the ring of electron density.

The confluence of these strong electron-withdrawing effects makes the nitrile carbon of this compound significantly more electrophilic than in unsubstituted benzonitrile, thereby facilitating a range of nucleophilic addition reactions.[4]

Caption: Electronic effects influencing the cyano group.

Key Transformations of the Cyano Group

The enhanced electrophilicity of the cyano group in this compound allows for several high-yield transformations crucial for drug development and organic synthesis.

Hydrolysis to Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids.[2] This transformation typically requires forcing conditions, such as heating in the presence of a strong acid or base.

Mechanism (Acid-Catalyzed): The reaction proceeds via initial protonation of the nitrile nitrogen, which dramatically increases the electrophilicity of the carbon. A weak nucleophile, such as water, can then attack this carbon. A series of proton transfers and tautomerization steps leads to an amide intermediate. Under the harsh reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[2] Studies on similarly substituted benzonitriles show that hydrolysis is often faster in concentrated acid solutions compared to dilute ones.[5]

Caption: Generalized mechanism of acid-catalyzed nitrile hydrolysis.

Reduction to Primary Amines

The conversion of the nitrile group to a primary amine (R-CH₂NH₂) is a powerful synthetic tool, providing access to a key functional group in many bioactive molecules. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][6]

Mechanism (Hydride Reduction): The reaction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic nitrile carbon.[3] This forms an intermediate imine anion, which is stabilized as a metal complex. A second hydride transfer reduces the imine C=N bond to give a dianion species. Subsequent aqueous workup protonates the nitrogen and the adjacent carbon, yielding the primary amine.[3]

Synthetic Consideration: The choice of reducing agent is critical. While LiAlH₄ is highly effective, it will also reduce the acetyl group. For selective reduction of the nitrile, alternative methods like catalytic hydrogenation with specific catalysts (e.g., Raney Nickel) under controlled conditions might be necessary, though this can be challenging. A more common strategy is to protect the ketone, reduce the nitrile, and then deprotect. A superior alternative for chemoselectivity is reductive amination, where the ketone is first converted to an imine and then reduced, often with milder reagents like sodium cyanoborohydride (NaBH₃CN).[7][8]

[3+2] Cycloaddition to Tetrazoles

The [3+2] cycloaddition of an azide source (commonly sodium azide, NaN₃) with the nitrile group is the most common method for synthesizing 5-substituted tetrazoles.[9] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. The electron-withdrawing nature of the substituents on this compound facilitates this cycloaddition reaction.[9]

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, are potent nucleophiles that readily attack the electrophilic carbon of the nitrile.[3][10] The initial addition forms an imine salt intermediate. This intermediate is stable until an aqueous acidic workup is performed, which hydrolyzes the imine to a ketone.[3][11] This reaction provides an effective route to synthesize ketones where the nitrile carbon becomes the carbonyl carbon. It is important to note that these strong organometallic reagents will also attack the existing acetyl group on the molecule.[12] Therefore, this reaction pathway is most useful when a double addition is desired or if the acetyl group is protected beforehand.

Experimental Protocols

The following protocols are representative procedures for the transformation of the cyano group. Researchers should adapt these methods based on laboratory-specific conditions and safety assessments.

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Acetyl-2-fluorobenzoic Acid

-

Rationale: This protocol uses concentrated sulfuric acid and heat, which are standard conditions to drive the complete hydrolysis of the stable nitrile and intermediate amide to the final carboxylic acid.[2][5]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Carefully add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile). Caution: This addition is exothermic.

-

Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

The product, 4-acetyl-2-fluorobenzoic acid, should precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified carboxylic acid.

-

Protocol 2: Reduction to (4-Acetyl-2-fluorophenyl)methanamine using LiAlH₄

-

Rationale: This protocol uses the powerful, non-selective reducing agent LiAlH₄. Both the nitrile and the ketone will be reduced. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

-

Add lithium aluminum hydride (LiAlH₄, approx. 2.0-2.5 eq) to anhydrous tetrahydrofuran (THF).

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is a diol-amine.

-

Caption: A typical experimental workflow for LiAlH₄ reduction.

Data Summary

The following table summarizes the expected transformations of the cyano group in this compound. Yields are estimates based on reactions with analogous compounds and are highly dependent on specific reaction conditions and scale.

| Reaction Type | Reagents & Conditions | Product | Expected Yield | Reference Principle |

| Hydrolysis | H₂SO₄/H₂O, reflux | 4-Acetyl-2-fluorobenzoic acid | Good to Excellent | [2][5] |

| Reduction | 1. LiAlH₄, THF, reflux2. H₂O workup | 1-(3-(aminomethyl)-4-fluorophenyl)ethane-1,2-diol | Good | [3] |

| Cycloaddition | NaN₃, NH₄Cl, DMF, 100-120 °C | 5-(4-Acetyl-2-fluorophenyl)tetrazole | Good | [9] |

| Organometallic | 1. CH₃MgBr (excess), THF2. H₃O⁺ workup | 2-(3-(1-hydroxy-1-methylethyl)-4-fluorophenyl)propan-2-ol | Fair to Good | [3][12] |

Conclusion

The cyano group of this compound is a highly activated and synthetically versatile functional group. The combined electron-withdrawing power of the ortho-fluoro and para-acetyl substituents renders the nitrile carbon highly electrophilic, making it amenable to a variety of powerful chemical transformations. As demonstrated, it can be efficiently converted into carboxylic acids, primary amines, tetrazoles, and ketones through well-established synthetic methodologies. A thorough understanding of these reactivity patterns and the influence of the substituents is paramount for any researcher aiming to utilize this compound as a strategic building block in the design and synthesis of novel chemical entities.

References

-

PubChemLite. This compound (C9H6FNO). [Link]

-

ResearchGate. Our hypothesis: competing cycloaddition reactions. [Link]

-

Saskoer.ca. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. [Link]

-

NIH. Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. [Link]

-

Chemistry LibreTexts. 18.9: Organometallic Reagents. [Link]

-

Master Organic Chemistry. Reductions of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

Chemistry LibreTexts. Reactivity of Nitriles. [Link]

-

Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

-

YouTube. Organometallic Reagents: Reactions with Carboxylic Acid Derivatives. [Link]

Sources

- 1. CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro- [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

The Strategic Role of ortho-Fluorine in Modulating the Bioactivity of 4-Acetyl-2-fluorobenzonitrile: A Mechanistic Whitepaper

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This technical guide delves into the nuanced role of the ortho-fluorine substituent in 4-Acetyl-2-fluorobenzonitrile, a compound of interest for scaffold-based drug discovery. While direct biological data for this specific molecule is not extensively published, this paper will construct a robust, mechanistically-grounded hypothesis on the multifaceted influence of the fluorine atom. By dissecting the interplay between the acetyl, nitrile, and fluoro-moieties, we will explore how this strategic fluorination can impact metabolic stability, target engagement, and overall biological activity. This guide will serve as a predictive framework for researchers exploring the potential of this and structurally related compounds.

Introduction: The Power of Fluorine in Drug Design

Fluorine has emerged as a transformative element in drug discovery, with its unique properties offering a subtle yet profound influence on a molecule's biological profile.[1] The introduction of fluorine can dramatically alter a compound's metabolic stability, binding affinity, and physicochemical characteristics such as lipophilicity and pKa.[1] These modifications stem from the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small van der Waals radius, which allows it to act as a bioisostere for hydrogen.[2] Consequently, a significant number of modern pharmaceuticals incorporate fluorine to enhance their therapeutic efficacy.

This guide focuses on this compound, a molecule featuring a benzonitrile core substituted with an acetyl group and a strategically placed fluorine atom at the ortho position. While this compound is commercially available as a building block for organic synthesis, its specific biological activities are not yet extensively documented in publicly accessible literature.[3][4][5][6] Therefore, this paper will provide a comprehensive, hypothesis-driven analysis of the pivotal role the ortho-fluorine is predicted to play in defining the molecule's biological potential.

The Multifaceted Influence of the ortho-Fluorine in this compound

The biological activity of this compound is dictated by the electronic and steric interplay of its three key functional groups: the acetyl, the nitrile, and the ortho-fluorine. The fluorine atom, in particular, is poised to exert a significant influence on the molecule's behavior in a biological system.

Modulation of Physicochemical Properties

The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and binding to biological targets. The ortho-fluorine in this compound is expected to increase the molecule's lipophilicity compared to its non-fluorinated analog, 4-acetylbenzonitrile. This can enhance its ability to cross cellular membranes and access intracellular targets.

Furthermore, the strong electron-withdrawing nature of the fluorine atom can influence the acidity of adjacent protons and the basicity of nearby functional groups. In this case, the ortho-fluorine can modulate the electronic properties of the benzonitrile ring, potentially influencing the reactivity of the acetyl and nitrile groups.

Enhancement of Metabolic Stability

A primary strategy in medicinal chemistry is to block or slow down metabolic degradation of a drug candidate. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.

In this compound, the fluorine atom is positioned at a site that could be susceptible to oxidative metabolism in the non-fluorinated analog. By occupying this position, the fluorine atom can act as a "metabolic shield," preventing hydroxylation of the aromatic ring and thereby increasing the molecule's half-life and bioavailability.[2][7]

Hypothetical Biological Activities and Mechanisms of Action

Based on the structural features of this compound and the known activities of related compounds, we can postulate several potential biological activities. The acetyl and nitrile groups are key pharmacophoric features that can participate in various interactions with biological targets.

Potential as an Enzyme Inhibitor

The electrophilic nature of the carbonyl carbon in the acetyl group and the carbon of the nitrile group suggests that this compound could act as an inhibitor of enzymes, particularly those with nucleophilic residues in their active sites. The ortho-fluorine can influence the reactivity of these groups, potentially enhancing the molecule's inhibitory potency.

Scaffold for Anticancer, Antimicrobial, or Anti-inflammatory Agents

Derivatives of structurally similar benzonitriles and acetophenones have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8][9][10] The this compound scaffold could serve as a valuable starting point for the development of novel therapeutic agents in these areas. The fluorine atom would be expected to contribute to improved potency and pharmacokinetic properties of such derivatives.

Experimental Protocols for Synthesis and Biological Evaluation

To validate the hypotheses presented in this guide, a systematic approach to the synthesis and biological evaluation of this compound and its analogs is required.

Synthesis of this compound

A common synthetic route to this compound involves the Friedel-Crafts acylation of 2-fluorobenzonitrile.

Step-by-step Methodology:

-

Reaction Setup: To a solution of 2-fluorobenzonitrile in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, quench the reaction by carefully adding it to ice-water.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

In Vitro Metabolic Stability Assay

To assess the impact of the fluorine atom on metabolic stability, a comparative study with the non-fluorinated analog, 4-acetylbenzonitrile, should be performed using liver microsomes.

Step-by-step Methodology:

-

Incubation: Incubate the test compounds (this compound and 4-acetylbenzonitrile) with liver microsomes (e.g., human, rat, or mouse) in the presence of NADPH.

-

Time Points: At various time points, quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life and lower intrinsic clearance for this compound would confirm the stabilizing effect of the fluorine atom.

Biological Screening Assays

To explore the potential biological activities, this compound should be screened against a panel of relevant biological targets.

-

Enzyme Inhibition Assays: Screen the compound against a panel of enzymes, such as kinases, proteases, or phosphatases, using established biochemical assays.

-

Anticancer Assays: Evaluate the cytotoxic effects of the compound on a panel of cancer cell lines using assays such as the MTT or CellTiter-Glo assay.

-

Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) of the compound against a range of pathogenic bacteria and fungi.

Data Presentation and Visualization

Table 1: Predicted Physicochemical Properties

| Property | 4-Acetylbenzonitrile (Non-fluorinated analog) | This compound | Predicted Impact of Fluorine |

| Molecular Weight | 145.16 g/mol | 163.15 g/mol | Increase |

| LogP (Predicted) | ~1.5 | ~1.8 | Increased Lipophilicity |

| pKa (Predicted) | - | Altered | Modulation of Electronic Properties |

Diagrams

Figure 1: Hypothesized Metabolic Stabilization by Fluorine

Caption: A systematic approach to identifying and optimizing biological activity.

Conclusion and Future Perspectives

While direct experimental evidence for the biological activity of this compound is currently limited, a thorough analysis based on established principles of medicinal chemistry provides a strong foundation for its potential as a valuable scaffold in drug discovery. The strategic placement of the ortho-fluorine atom is predicted to significantly enhance the molecule's metabolic stability and modulate its physicochemical properties, thereby positively influencing its pharmacokinetic and pharmacodynamic profile.

The hypotheses presented in this technical guide offer a clear roadmap for future research. Systematic synthesis, in vitro and in vivo evaluation, and structure-activity relationship studies of this compound and its derivatives are warranted to unlock their full therapeutic potential. The insights gained from such studies will not only elucidate the specific biological roles of this compound but also contribute to the broader understanding of the strategic use of fluorine in drug design.

References

- O'Hagan, D. (2008). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Fluorine Chemistry, 129(7), 559-571. (URL: Not available in search results)

-

Wang, J., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (URL: [Link])

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. (URL: [Link])

-

Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743. (URL: [Link])

-

Synthesis and biological evaluation of 4-substituted fluoronucleoside analogs for the treatment of hepatitis B virus infection. (URL: [Link])

-

Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (URL: [Link])

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (URL: [Link])

-

Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (URL: [Link])

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (URL: [Link])

-

Acylhydrazone Derivatives: An Overview of Biological Activities. (URL: [Link])

-

Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. (URL: [Link])

-

4-Acetyl-2-methylbenzonitrile | C10H9NO | CID 44119440. (URL: [Link])

-

4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. (URL: [Link])

-

4-Fluorobenzonitrile | C7H4FN | CID 14517. (URL: [Link])

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 214760-18-6 [sigmaaldrich.com]

- 4. CAS 214760-18-6: Benzonitrile,4-acetyl-2-fluoro- [cymitquimica.com]

- 5. 214760-18-6|this compound|BLD Pharm [bldpharm.com]

- 6. labshake.com [labshake.com]

- 7. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Strategic Utility of 4-Acetyl-2-fluorobenzonitrile in Modern Organic Synthesis: An In-depth Technical Guide

For Immediate Release

[City, State] – January 12, 2026 – As the landscape of drug discovery and materials science continually evolves, the demand for versatile and strategically functionalized building blocks has never been greater. Among these, 4-Acetyl-2-fluorobenzonitrile has emerged as a pivotal intermediate, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures with high precision. This guide provides an in-depth technical overview of this compound, detailing its chemical attributes, synthetic applications, and proven protocols for its use, particularly in the synthesis of precursors for pharmaceutically active compounds.

Introduction: Unveiling a Multifunctional Building Block

This compound is an aromatic compound distinguished by the presence of three key functional groups: an acetyl moiety, a nitrile group, and a fluorine atom positioned ortho to the nitrile. This specific arrangement of functionalities imparts a unique reactivity profile, making it a highly valuable precursor in organic synthesis, especially within the pharmaceutical industry. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic substitution, while the acetyl group provides a handle for a wide array of classical carbonyl chemistries.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 214760-18-6 |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98-102 °C |

| Purity | Typically ≥98% |

The Synthetic Potential: A Gateway to Heterocyclic Scaffolds

The true power of this compound lies in its ability to serve as a versatile starting material for the construction of a diverse range of heterocyclic compounds. The acetyl and nitrile groups are particularly amenable to cyclization reactions, providing efficient routes to pyrazoles, pyrimidines, and isoxazoles – scaffolds that are prevalent in a multitude of biologically active molecules.

Synthesis of Pyrazole Derivatives: A Cornerstone for Kinase Inhibitors

A prominent application of this compound is in the synthesis of substituted pyrazoles, which are key components of many kinase inhibitors, including the Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases.[2][3] The reaction of the acetyl group with hydrazine or its derivatives provides a direct and efficient pathway to the pyrazole core.

Experimental Protocol: Synthesis of 3-(4-Cyano-3-fluorophenyl)-1H-pyrazole

This protocol details a representative procedure for the synthesis of a pyrazole derivative from this compound, a key intermediate in the development of novel kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.

-

Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-(4-Cyano-3-fluorophenyl)-1H-pyrazole.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: Serves as the nitrogen source for the formation of the pyrazole ring. The use of a slight excess ensures complete conversion of the starting material.

-

Ethanol: A common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.

-

Glacial Acetic Acid: Acts as a catalyst to protonate the carbonyl oxygen of the acetyl group, thereby increasing its electrophilicity and promoting the initial nucleophilic attack by hydrazine.

The Role of Fluorine: Enhancing Pharmaceutical Properties

The presence of the fluorine atom in this compound is not merely a structural feature but a strategic element in drug design. Fluorine substitution can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. In the context of kinase inhibitors, this can lead to improved pharmacokinetic and pharmacodynamic profiles.

Safety and Handling

As with all nitrile-containing compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its unique combination of functional groups provides a reliable and efficient platform for the construction of complex heterocyclic systems, particularly those with significant potential in medicinal chemistry. The ability to readily access pyrazole scaffolds, which are central to the development of targeted therapies like JAK inhibitors, underscores the strategic importance of this compound in the ongoing quest for novel and effective pharmaceuticals.

References

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

This compound [CAS: 214760-18-6] - Ivy Fine Chemicals. [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles - PubMed. [Link]

-

Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC - NIH. [Link]

-

Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density - MDPI. [Link]

-

PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE - Semantic Scholar. [Link]

- Pyrazolo[4,3-c]pyridine deriv

-

Bipyrazole derivatives as JAK inhibitors - Patent US-11905275-B2 - PubChem. [Link]

Sources

The Strategic Utility of 4-Acetyl-2-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. This technical guide delves into the untapped potential of 4-Acetyl-2-fluorobenzonitrile, a versatile trifunctional building block, in the synthesis of novel therapeutic agents. By dissecting the reactivity of its constituent functional groups—the acetyl, fluoro, and cyano moieties—we will explore its prospective applications in the construction of high-value medicinal chemistry targets, with a particular focus on kinase inhibitors and bioactive heterocyclic systems. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable synthetic strategies and detailed experimental protocols to unlock the full potential of this promising chemical entity.

Introduction: The Emergence of Fluorinated Building Blocks in Drug Design

The prevalence of organofluorine compounds in the pharmaceutical industry is a testament to the profound impact of fluorine on molecular properties. The introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Consequently, the demand for novel fluorinated building blocks that offer versatile handles for chemical modification has surged. This compound (Figure 1) is one such building block, possessing a unique combination of functional groups that render it a highly attractive starting material for the synthesis of complex molecules. Its aromatic core, substituted with an acetyl group, a fluorine atom, and a nitrile group, provides multiple avenues for synthetic diversification, making it a powerful tool in the medicinal chemist's arsenal.

Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₆FNO Molecular Weight: 163.15 g/mol CAS Number: 214760-18-6

The Chemical Versatility of this compound: A Trifecta of Reactive Sites

The synthetic potential of this compound lies in the distinct reactivity of its three functional groups. A thorough understanding of these reactive sites is paramount to strategically designing synthetic routes towards novel drug candidates.

-

The Acetyl Group: The acetyl moiety serves as a versatile handle for a variety of chemical transformations. It can readily undergo condensation reactions with hydrazines, hydroxylamines, and other nucleophiles to form a diverse array of heterocyclic systems. Furthermore, the methyl group of the acetyl moiety can be functionalized, for instance, through alpha-halogenation, to introduce additional points of diversification.

-

The Fluoro Group: The fluorine atom, positioned ortho to the nitrile group, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of substituents, including amines, alcohols, and thiols, which are commonly found in the core structures of many kinase inhibitors. The high reactivity of the fluoro group in SNAr reactions is a key advantage over its chloro and bromo analogs.[2]

-

The Nitrile Group: The nitrile functionality is a valuable precursor to several important functional groups in medicinal chemistry. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid.[3] This versatility allows for significant modifications of a drug candidate's physicochemical properties, such as solubility and pKa.

Potential Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, and the development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer.[4] The scaffold of this compound is well-suited for the synthesis of kinase inhibitors, as exemplified by the following hypothetical synthetic pathway towards a novel inhibitor targeting a hypothetical "Kinase X".

Hypothetical Synthetic Pathway to a Novel Kinase Inhibitor

Caption: Hypothetical synthesis of a Kinase X Inhibitor.

Experimental Protocol: Synthesis of a Hypothetical Kinase X Inhibitor

Step 1: Synthesis of Intermediate 1 (4-(1-(dimethylamino)vinyl)-2-fluorobenzonitrile)

-

To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol) is added N,N-dimethylformamide dimethyl acetal (1.5 eq).

-

The reaction mixture is heated to 120 °C and stirred for 16 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2 (2-fluoro-4-(4-methyl-1H-pyrazol-3-yl)benzonitrile)

-

To a solution of Intermediate 1 (1.0 eq) in ethanol (15 mL/mmol) is added N-methylhydrazine (1.2 eq) followed by glacial acetic acid (0.1 eq).

-

The reaction mixture is heated to reflux and stirred for 8 hours.

-

After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

-